molecular formula C13H13N3OS B7451343 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea

1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea

Cat. No. B7451343
M. Wt: 259.33 g/mol
InChI Key: LQEKWQSUHUUMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.

Mechanism of Action

The exact mechanism of action of 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It may also regulate the expression of genes that are involved in glucose metabolism and neuronal function.
Biochemical and Physiological Effects:
1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines. It may also inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea in lab experiments is its potential to target multiple pathways involved in various diseases. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood. It may also have off-target effects that need to be investigated further.

Future Directions

There are several future directions for research on 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its effects on the gut microbiome and its potential use in treating gut-related disorders. Additionally, more research is needed to understand its mechanism of action and potential off-target effects.
Conclusion:
In conclusion, 1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea is a chemical compound that has potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and anti-diabetic properties. Although its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research directions include investigating its potential use in the treatment of neurodegenerative diseases and gut-related disorders, as well as understanding its mechanism of action and potential off-target effects.

Synthesis Methods

1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea can be synthesized using various methods. One of the common methods is the reaction of 3-bromo-1-(methylsulfanyl)benzene with 3-aminopyridine in the presence of a catalyst such as palladium on carbon. The reaction is carried out under an inert atmosphere and the product is purified using column chromatography.

Scientific Research Applications

1-[3-(Methylsulfanyl)phenyl]-3-pyridin-3-ylurea has potential applications in various scientific research fields. It has been studied for its anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of diabetes and neurological disorders.

properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-pyridin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-18-12-6-2-4-10(8-12)15-13(17)16-11-5-3-7-14-9-11/h2-9H,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEKWQSUHUUMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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